(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 865180-35-4
VCID: VC4344706
InChI: InChI=1S/C21H24N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28)
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Molecular Formula: C21H24N4O3S2
Molecular Weight: 444.57

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

CAS No.: 865180-35-4

Cat. No.: VC4344706

Molecular Formula: C21H24N4O3S2

Molecular Weight: 444.57

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide - 865180-35-4

Specification

CAS No. 865180-35-4
Molecular Formula C21H24N4O3S2
Molecular Weight 444.57
IUPAC Name 4-(diethylamino)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C21H24N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28)
Standard InChI Key ZQXOYZRZJWYQKI-LNVKXUELSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C

Introduction

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a complex organic compound featuring a benzo[d]thiazole core with various functional groups attached. Its molecular formula is C18H22N4O3S, and it has a molecular weight of 386.5 g/mol. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis and Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and sulfamoyl groups. The final step involves the formation of the ylidene linkage with the diethylamino benzamide moiety.

StepReaction TypeKey Reagents
Formation of ThiazoleCyclization2-Aminobenzenethiol + Aldehyde
AllylationNucleophilic substitutionAllyl bromide + Base
SulfamoylationAcylationSulfamoyl chloride + Base
Formation of Ylidene LinkageCondensationDiethylamino benzoyl chloride + Base

Biological Activity and Research Applications

This compound is studied for its potential biological activities, including antibacterial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. Research is ongoing to explore its potential as a therapeutic agent.

Chemistry and Material Science Applications

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Material Science: It may be used in the development of new materials with specific properties, such as optoelectronic devices.

Biology and Medicine

  • Biology: The compound is investigated for its potential biological activities.

  • Medicine: Ongoing research aims to explore its therapeutic potential.

Comparison with Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives with different substituents. What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities or material properties. Examples of similar compounds are 6-bromobenzo[d]thiazol-2(3H)-one and 2-amino-9H-chromeno[2,3-d]thiazol-9-ones.

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